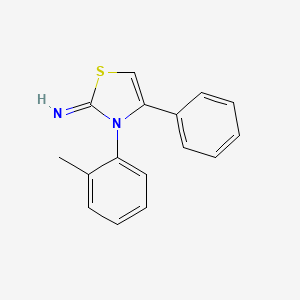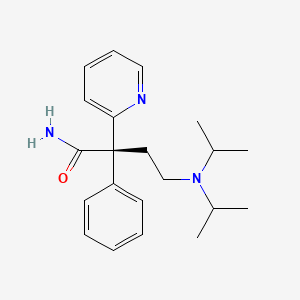
2-Pyridineacetamide, alpha-(2-(bis(1-methylethyl)amino)ethyl)-alpha-phenyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disopyramide is a medication primarily used as an antiarrhythmic agent to treat ventricular tachycardia and other life-threatening ventricular arrhythmias . It is classified as a Class 1a anti-arrhythmic agent and functions as a sodium channel blocker . Disopyramide has a significant negative inotropic effect on the ventricular myocardium, which means it decreases the contractility of the heart muscle .
Preparation Methods
Disopyramide can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloropyridine with diisopropylamine to form 2-(diisopropylamino)pyridine. This intermediate is then reacted with 2-chloro-2-phenylbutyronitrile to form disopyramide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Disopyramide undergoes several types of chemical reactions, including:
Oxidation: Disopyramide can be oxidized to form N-desisopropyl disopyramide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Disopyramide can undergo substitution reactions, particularly involving the amino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Disopyramide has several scientific research applications:
Mechanism of Action
Disopyramide exerts its effects by blocking sodium channels in cardiac cells, which inhibits the conduction of electrical impulses through the heart . This action decreases the inward sodium current during Phase 0 of the cardiac action potential, resulting in an increased threshold for excitation and a decreased upstroke velocity . Disopyramide also prolongs the PR interval by lengthening both the QRS and P wave duration . This mechanism is particularly effective in treating ventricular tachycardia as it slows the action potential propagation through the atria to the ventricles .
Comparison with Similar Compounds
Disopyramide is often compared with other Class 1a anti-arrhythmic agents such as quinidine and procainamide . While all three compounds function as sodium channel blockers, disopyramide is unique in its significant negative inotropic effect, which makes it particularly effective in certain clinical scenarios . Other similar compounds include amiodarone and propranolol, which belong to different classes of antiarrhythmic agents but are used to treat similar conditions .
Similar Compounds
- Quinidine
- Procainamide
- Amiodarone
- Propranolol
Disopyramide’s unique properties and its effectiveness in specific clinical situations make it a valuable compound in the treatment of arrhythmias.
Properties
CAS No. |
74464-84-9 |
|---|---|
Molecular Formula |
C21H29N3O |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
(2S)-4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)/t21-/m0/s1 |
InChI Key |
UVTNFZQICZKOEM-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)N(CC[C@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
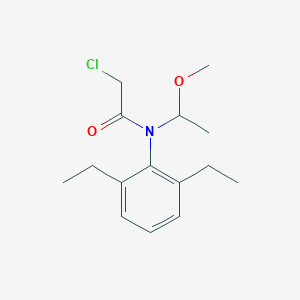
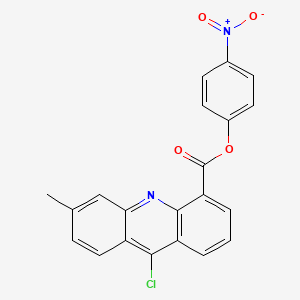
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)


![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
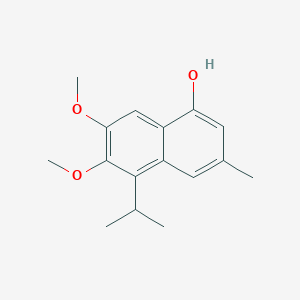
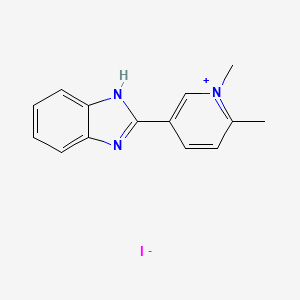
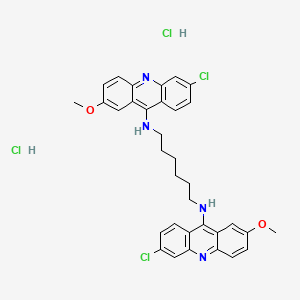
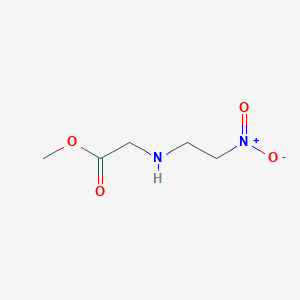
![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)

